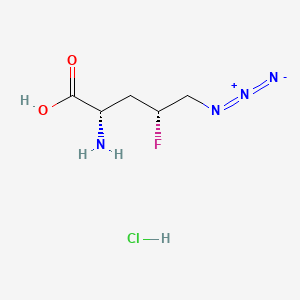
(2S,4R)-2-amino-5-azido-4-fluoropentanoicacidhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,4R)-2-amino-5-azido-4-fluoropentanoic acid hydrochloride is a synthetic amino acid derivative. This compound is characterized by the presence of an azido group, a fluorine atom, and an amino group attached to a pentanoic acid backbone. The hydrochloride form indicates that it is a salt, which can enhance its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-2-amino-5-azido-4-fluoropentanoic acid hydrochloride typically involves multiple steps. One common approach is to start with a suitable precursor, such as a fluorinated amino acid. The azido group can be introduced through nucleophilic substitution reactions, where an appropriate azide source reacts with a halogenated intermediate. The final step often involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-2-amino-5-azido-4-fluoropentanoic acid hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.
Common Reagents and Conditions
Substitution: Copper(I) catalysts for CuAAC reactions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Nitric acid or other strong oxidizing agents.
Major Products
CuAAC Reaction: Formation of triazole derivatives.
Reduction: Formation of the corresponding amine.
Oxidation: Formation of nitroso or nitro compounds.
Scientific Research Applications
(2S,4R)-2-amino-5-azido-4-fluoropentanoic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Utilized in the study of enzyme mechanisms and protein engineering due to its unique functional groups.
Industry: Employed in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2S,4R)-2-amino-5-azido-4-fluoropentanoic acid hydrochloride depends on its specific application. In biological systems, the azido group can participate in bioorthogonal reactions, allowing for the selective modification of biomolecules. The fluorine atom can enhance the compound’s stability and binding affinity to target proteins, while the amino group can facilitate interactions with enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
(2S,4R)-4-hydroxyproline: Another amino acid derivative with a hydroxyl group instead of an azido group.
(2S,4R)-4-fluoroproline: Similar structure but lacks the azido group.
(2S,4R)-2-amino-4-fluorobutanoic acid: Shorter carbon chain and lacks the azido group.
Uniqueness
(2S,4R)-2-amino-5-azido-4-fluoropentanoic acid hydrochloride is unique due to the combination of the azido and fluorine groups, which confer distinct chemical reactivity and biological activity. The azido group allows for bioorthogonal chemistry applications, while the fluorine atom enhances stability and binding interactions .
Properties
Molecular Formula |
C5H10ClFN4O2 |
|---|---|
Molecular Weight |
212.61 g/mol |
IUPAC Name |
(2S,4R)-2-amino-5-azido-4-fluoropentanoic acid;hydrochloride |
InChI |
InChI=1S/C5H9FN4O2.ClH/c6-3(2-9-10-8)1-4(7)5(11)12;/h3-4H,1-2,7H2,(H,11,12);1H/t3-,4+;/m1./s1 |
InChI Key |
MACSBLNWGGECMB-HJXLNUONSA-N |
Isomeric SMILES |
C([C@H](CN=[N+]=[N-])F)[C@@H](C(=O)O)N.Cl |
Canonical SMILES |
C(C(CN=[N+]=[N-])F)C(C(=O)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















